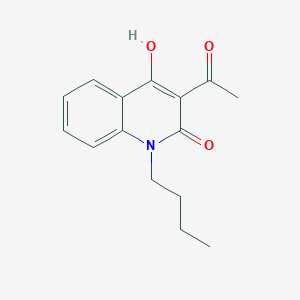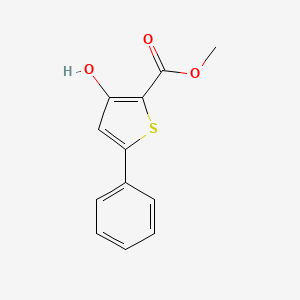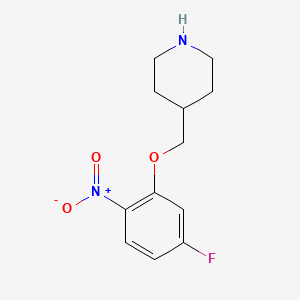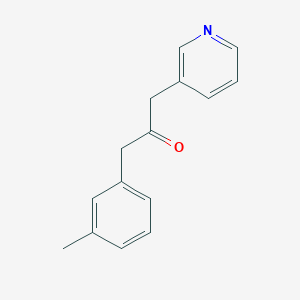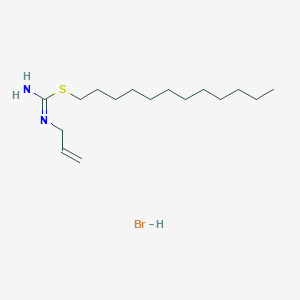![molecular formula C10H16N2O B1455803 1-[(1H-pyrazol-1-yl)methyl]cyclohexan-1-ol CAS No. 1496253-76-9](/img/structure/B1455803.png)
1-[(1H-pyrazol-1-yl)methyl]cyclohexan-1-ol
Overview
Description
1-[(1H-pyrazol-1-yl)methyl]cyclohexan-1-ol is a chemical compound with the molecular formula C10H16N2O and a molecular weight of 180.25 . It is also known by other synonyms such as 1-(pyrazol-1-ylmethyl)cyclohexanol and Cyclohexanol, 1-(1H-pyrazol-1-ylmethyl)- .
Synthesis Analysis
The synthesis of pyrazole-based ligands, which are similar to the compound , has been demonstrated in various studies . These ligands were prepared via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . Four pyrazole-based ligands were successfully synthesized and characterized .Molecular Structure Analysis
The molecular structure of this compound consists of a cyclohexanol ring with a pyrazol-1-ylmethyl group attached to it . The pyrazole ring provides one sp2-nitrogen, which is capable of coordinating to a metal .Scientific Research Applications
Cobalt(II) Complexes and Polymerization Catalysts
Cobalt(II) complexes containing N′-substituted N,N′,N-bis((1H-pyrazol-1-yl)methyl)amine ligands, including derivatives related to 1-[(1H-pyrazol-1-yl)methyl]cyclohexan-1-ol, have been synthesized and characterized. These complexes display either four-coordinate or five-coordinate geometries depending on the N′-substitution group. Notably, a complex with a cyclohexylamine unit exhibited high activity for methyl methacrylate (MMA) polymerization, producing poly(methylmethacrylate) (PMMA) with high molecular weight and narrow polydispersity index, indicating the potential application of these compounds in polymer synthesis and catalyst design (Choi et al., 2015).
Zinc(II) and Cadmium(II) Complexes in Polymerization
Zinc(II) and cadmium(II) complexes involving N′-cyclohexyl substituted N,N-bispyrazolyl ligand, related to the this compound structure, have been synthesized and characterized. These complexes demonstrated catalytic activity for the polymerization of methyl methacrylate (MMA), with the zinc complex showing particularly high activity and producing syndiotactic PMMA. This research suggests the utility of such compounds in developing new catalysts for polymer production (Choi et al., 2015).
Synthesis of Pyrazole Derivatives
The synthesis and characterization of pyrazole derivatives, such as 4,4'-(Cyclohexane-1,1-diyl)bis(1-methyl-1H-pyrazol-5-ol), highlight the ongoing exploration of pyrazole-based compounds in chemical research. These compounds, which include structures related to this compound, are of interest for their potential applications in various fields, including materials science and pharmaceuticals (Eller & Holzer, 2008).
Anticancer Research
Compounds with structures related to this compound have been evaluated for their potential anticancer properties. For example, novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives have been synthesized and tested for their antioxidant activity, a property that can be indicative of anticancer potential. These studies provide insights into the therapeutic applications of pyrazole derivatives in cancer treatment (Chkirate et al., 2019).
Mechanism of Action
Target of Action
Pyrazole-based ligands, which include this compound, are known to interact with metal ions .
Mode of Action
1-[(1H-pyrazol-1-yl)methyl]cyclohexan-1-ol, as a pyrazole-based ligand, provides one pyrazole sp2-nitrogen, which is capable of coordinating to the metal . This interaction with metal ions forms complexes that can exhibit various biological activities.
Biochemical Pathways
It’s known that pyrazole-based ligands can be involved in the oxidation reaction of catechol to o-quinone .
Result of Action
Pyrazole-based ligands have been used in various applications such as biological transformation agents, biological active agents, sensors for cancer, anticancer agents, catalysts for hydrolysis reactions and oxidation, medicines, and antibiotic agents .
Action Environment
For pyrazole-based ligands, factors such as the type of solvent, metal ion, anion in the metal salt, and ratios of ligands and metal salts can impact the formation of complexes and their catalytic activities .
Biochemical Analysis
Biochemical Properties
1-[(1H-pyrazol-1-yl)methyl]cyclohexan-1-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and function. The nature of these interactions can vary, including enzyme inhibition or activation, binding to specific protein sites, and altering the conformation of biomolecules .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of genes involved in metabolic processes, leading to changes in cellular energy production and utilization. Additionally, it can impact cell signaling pathways, affecting cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It can bind to specific sites on enzymes and proteins, leading to enzyme inhibition or activation. This binding can result in conformational changes in the biomolecules, affecting their activity and function. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade into other products, potentially altering its effects on cellular function. Long-term studies in vitro and in vivo have shown that this compound can have sustained effects on cellular processes, although these effects may diminish as the compound degrades .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have beneficial effects on cellular function and metabolic processes. At higher doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For example, it may influence the activity of enzymes involved in energy production, leading to changes in metabolic flux and metabolite levels. These interactions can have downstream effects on cellular metabolism and overall physiological function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues can be influenced by these interactions. Understanding the transport and distribution of this compound is crucial for determining its overall effects on cellular function .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence energy production and metabolic processes. Understanding its subcellular localization is essential for elucidating its precise mechanisms of action .
Properties
IUPAC Name |
1-(pyrazol-1-ylmethyl)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c13-10(5-2-1-3-6-10)9-12-8-4-7-11-12/h4,7-8,13H,1-3,5-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYUWYXWGQBILCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CN2C=CC=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Chloro-5-methyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1455723.png)
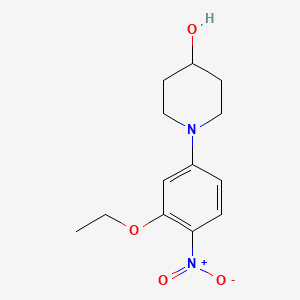
![3-Phenethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride](/img/structure/B1455727.png)
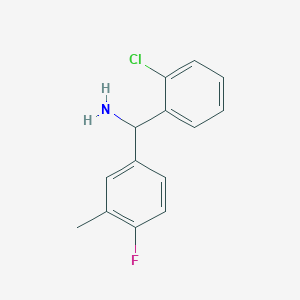
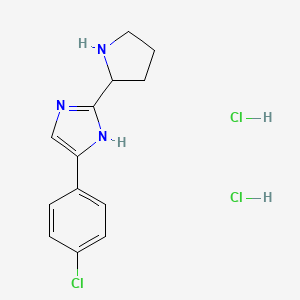
![3-Ethoxy-7-azaspiro[3.5]nonan-1-ol hydrochloride](/img/structure/B1455733.png)
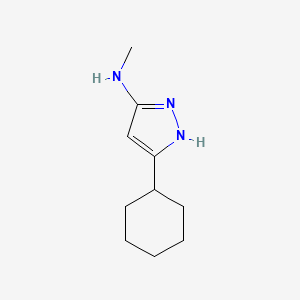
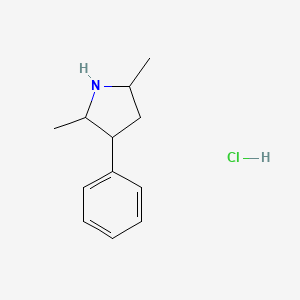
![6-[(2-Chlorophenyl)sulfanyl]pyridazine-3-carboxylic acid](/img/structure/B1455736.png)
